![molecular formula C16H23NO5 B3032225 Assamicadine CAS No. 126260-96-6](/img/structure/B3032225.png)
Assamicadine
Description
Assamicadine is a pyrrolizidine alkaloid isolated from the plant Crotalaria assamica. It was identified as a minor alkaloid with a unique structure determined by spectroscopic methods, specifically as the 9-O-(γ-lactone) of (2',3'-dimethyl-4'-hydroxypentane-2',3'-dicarboxyl)-retronecine .
Synthesis Analysis
The synthesis of assamicadine has not been explicitly detailed in the provided papers. However, its isolation from Crotalaria assamica suggests that it is naturally synthesized by the plant as a secondary metabolite. Secondary metabolites like assamicadine are often produced by plants for defense mechanisms or signaling .
Molecular Structure Analysis
Assamicadine's molecular structure includes a γ-lactone ring and a retronecine base, which is a common structural motif in pyrrolizidine alkaloids. The presence of 2',3'-dimethyl-4'-hydroxypentane-2',3'-dicarboxyl groups contributes to its unique chemical properties .
Chemical Reactions Analysis
The specific chemical reactions involving assamicadine have not been reported in the provided papers. Pyrrolizidine alkaloids, in general, can undergo hydrolysis, reduction, and oxidation reactions, which can affect their biological activity and toxicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of assamicadine, such as solubility, melting point, and stability, have not been described in the provided papers. These properties are typically influenced by the functional groups present in the molecule and its overall structure .
Relevant Case Studies
There are no specific case studies provided in the papers regarding assamicadine. However, pyrrolizidine alkaloids are known for their hepatotoxicity and potential carcinogenic effects, which have been studied extensively in the context of public health and safety .
properties
IUPAC Name |
(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2,3,4-trimethyl-5-oxooxolane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-9-14(19)22-10(2)16(9,3)15(20)21-8-11-4-6-17-7-5-12(18)13(11)17/h4,9-10,12-13,18H,5-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGXHQOKJKNPFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C1(C)C(=O)OCC2=CCN3C2C(CC3)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925482 | |
Record name | (1-Hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl 2,3,4-trimethyl-5-oxooxolane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Assamicadine | |
CAS RN |
126260-96-6 | |
Record name | (-)-Assamicadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126260966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-Hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl 2,3,4-trimethyl-5-oxooxolane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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